molecular formula C7H7NO3 B1590491 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 66909-27-1

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1590491
CAS RN: 66909-27-1
M. Wt: 153.14 g/mol
InChI Key: RZMBPQCQDHMSEW-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is derived from Cordyceps bassiana, a species of Cordyceps known for its anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . It targets to block AP-1-mediated luciferase activity, suggesting it has an anti-inflammatory function .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg .

Scientific Research Applications

  • Xanthine Oxidase Inhibitors

    • Field : Biochemistry and Pharmacology .
    • Application : This compound has been studied as a potential xanthine oxidase inhibitor. Xanthine oxidase is an important target for the treatment of hyperuricemia-associated diseases .
    • Method : A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as xanthine oxidase inhibitors (XOIs) with remarkable activities have been reported .
    • Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters, including q2 = 0.897, R2 = 0.983, rpred2 = 0.948 in a CoMFA model, and q2 = 0.922, R2 = 0.990, rpred2 = 0.840 in a CoMSIA model .
  • Antimicrobial and Anticancer Evaluation

    • Field : Medicinal Chemistry .
    • Application : This compound has been synthesized and evaluated for its antimicrobial and anticancer properties .
    • Method : The exact methods of application or experimental procedures are not specified in the available resources .
    • Results : The results or outcomes of these evaluations are not specified in the available resources .
  • Anti-Oxidative and Anti-Cancer

    • Field : Medicinal Chemistry .
    • Application : This compound is found in Cordyceps bassiana, a species known for its anti-oxidative and anti-cancer properties .
    • Method : The exact methods of application or experimental procedures are not specified in the available resources .
    • Results : The compound is known to block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function .
  • Anti-Inflammatory and Anti-Diabetic

    • Field : Medicinal Chemistry .
    • Application : The compound has been studied for its anti-inflammatory and anti-diabetic properties .
    • Method : The exact methods of application or experimental procedures are not specified in the available resources .
    • Results : The results or outcomes of these evaluations are not specified in the available resources .
  • Chemical Synthesis

    • Field : Organic Chemistry .
    • Application : This compound is often used as a building block in the synthesis of more complex organic molecules .
    • Method : The exact methods of application or experimental procedures are not specified in the available resources .
    • Results : The results or outcomes of these evaluations are not specified in the available resources .
  • Heterocycle Synthesis

    • Field : Organic Chemistry .
    • Application : This compound has been used in the synthesis of 1,5-naphthyridines, a class of heterocyclic compounds .
    • Method : The exact methods of application or experimental procedures are not specified in the available resources .
    • Results : The results or outcomes of these evaluations are not specified in the available resources .

Safety And Hazards

The safety data sheet for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Precautionary statements include avoiding inhalation of dust/vapor and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMBPQCQDHMSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495831
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

66909-27-1
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-pyridone-containing imidazoline derivatives was synthesized and evaluated as neuropeptide Y Y5 receptor antagonists. Optimization of the 2-pyridone structure on the 2-…
Number of citations: 21 www.sciencedirect.com
F Rianjongdee, SJ Atkinson, CW Chung… - Journal of Medicinal …, 2021 - ACS Publications
Second-generation bromodomain and extra terminal (BET) inhibitors, which selectively target one of the two bromodomains in the BET proteins, have begun to emerge in the literature. …
Number of citations: 20 pubs.acs.org
I Hachiya, S Fukushima, M Shimizu - Heterocycles, 2006 - jglobal.jst.go.jp
3,4,5,6-TETRASUBSTITUTED 2-PYRIDONE SYNTHESIS VIA NUCLEOPHILIC ADDITION OF ACTIVE METHINE COMPOUNDS TO DIALKYNYL IMINES DIRECTED TO THE …
Number of citations: 14 jglobal.jst.go.jp

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